molecular formula C4H6O4 B135270 (1,4-13C2)butanedioic acid CAS No. 79864-95-2

(1,4-13C2)butanedioic acid

Cat. No.: B135270
CAS No.: 79864-95-2
M. Wt: 120.07 g/mol
InChI Key: KDYFGRWQOYBRFD-CQDYUVAPSA-N
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Description

(1,4-13C2)butanedioic acid, also known as butanedioic acid-1,4-13C2, is a labeled form of succinic acid where the carbon atoms at positions 1 and 4 are replaced with the isotope carbon-13. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling.

Mechanism of Action

Target of Action

Succinic acid-1,4-13C2, also known as Butanedioic acid-1,4-13C2, is a stable isotope-labeled succinic acid . Succinic acid is an intermediate in the citric acid cycle, a central metabolic pathway in all aerobic organisms . Therefore, the primary targets of Succinic acid-1,4-13C2 are the enzymes involved in the citric acid cycle.

Mode of Action

Succinic acid-1,4-13C2, like its unlabeled counterpart, participates in the citric acid cycle. It is converted into fumarate by the enzyme succinate dehydrogenase, a key enzyme in the citric acid cycle and the electron transport chain . This reaction also leads to the reduction of flavin adenine dinucleotide (FAD) to FADH2, which is then used in the electron transport chain to generate ATP .

Biochemical Pathways

Succinic acid-1,4-13C2 is involved in the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid (TCA) cycle . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into ATP and carbon dioxide .

Pharmacokinetics

The pharmacokinetic properties of Succinic acid-1,4-13C2 have been studied in mice . After a 10 mg/kg intravenous dose, the clearance, volume of distribution, and terminal half-life of 13C4SA were 4574.5 mL/h/kg, 520.8 mL/kg, and 0.56 h, respectively . Oral 13C4SA was absorbed and distributed quickly (bioavailability, 1.5%) at a dose of 100 mg/kg .

Result of Action

The action of Succinic acid-1,4-13C2, as part of the citric acid cycle, contributes to the production of ATP, the main energy currency of the cell . Additionally, succinic acid has been proposed as a potential treatment for sepsis, cancer, ataxia, and obesity due to its ability to induce epigenetic changes through its receptor SUCNR1, a G protein-coupled receptor .

Biochemical Analysis

Biochemical Properties

Succinic acid-1,4-13C2 participates in various biochemical reactions, primarily within the TCA cycle. It interacts with several enzymes, including succinate dehydrogenase and fumarase. Succinate dehydrogenase catalyzes the oxidation of succinic acid-1,4-13C2 to fumarate, while fumarase converts fumarate to malate. These interactions are essential for the continuation of the TCA cycle and the production of ATP, the primary energy currency of the cell .

Cellular Effects

Succinic acid-1,4-13C2 influences various cellular processes, including cell signaling, gene expression, and metabolism. It has been shown to affect the activity of the G protein-coupled receptor SUCNR1, which is involved in the regulation of blood pressure and inflammation. Additionally, succinic acid-1,4-13C2 can modulate the expression of genes related to energy metabolism and oxidative stress .

Molecular Mechanism

At the molecular level, succinic acid-1,4-13C2 exerts its effects through binding interactions with specific enzymes and receptors. For example, its interaction with succinate dehydrogenase leads to the production of fumarate and the transfer of electrons to the electron transport chain, ultimately resulting in ATP synthesis. Additionally, succinic acid-1,4-13C2 can activate SUCNR1, leading to downstream signaling events that influence cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of succinic acid-1,4-13C2 can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods. Long-term exposure to succinic acid-1,4-13C2 has been associated with changes in cellular function, including alterations in metabolic flux and gene expression .

Dosage Effects in Animal Models

The effects of succinic acid-1,4-13C2 vary with different dosages in animal models. At low doses, it has been shown to enhance energy metabolism and improve glucose tolerance. At high doses, succinic acid-1,4-13C2 can induce toxic effects, including oxidative stress and inflammation. These threshold effects highlight the importance of careful dosage selection in experimental studies .

Metabolic Pathways

Succinic acid-1,4-13C2 is involved in the TCA cycle, where it is converted to fumarate by succinate dehydrogenase. This conversion is a key step in the production of ATP and the maintenance of cellular energy homeostasis. Additionally, succinic acid-1,4-13C2 can influence other metabolic pathways, including those related to amino acid and lipid metabolism .

Transport and Distribution

Within cells and tissues, succinic acid-1,4-13C2 is transported and distributed through specific transporters and binding proteins. It is primarily localized in the mitochondria, where it participates in the TCA cycle. The distribution of succinic acid-1,4-13C2 can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

Succinic acid-1,4-13C2 is predominantly localized in the mitochondria, where it plays a critical role in energy production. Its activity and function are influenced by its subcellular localization, as well as by post-translational modifications and targeting signals that direct it to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

(1,4-13C2)butanedioic acid can be synthesized through various methods. One common approach involves the catalytic hydrogenation of maleic anhydride in the presence of a carbon-13 labeled precursor. The reaction typically requires a metal catalyst such as palladium or platinum and is conducted under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of succinic acid-1,4-13C2 often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 into the succinic acid during their metabolic processes. The fermentation broth is then subjected to purification steps to isolate the labeled succinic acid .

Chemical Reactions Analysis

Types of Reactions

(1,4-13C2)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fumaric acid or malic acid.

    Reduction: It can be reduced to form 1,4-butanediol or gamma-butyrolactone.

    Esterification: It reacts with alcohols to form esters.

    Dehydration: It can be dehydrated to form succinic anhydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon or platinum are used.

    Esterification: Alcohols and acid catalysts like sulfuric acid are used.

    Dehydration: Dehydrating agents like acetic anhydride are used.

Major Products

    Oxidation: Fumaric acid, malic acid.

    Reduction: 1,4-butanediol, gamma-butyrolactone.

    Esterification: Succinic acid esters.

    Dehydration: Succinic anhydride.

Scientific Research Applications

(1,4-13C2)butanedioic acid is widely used in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The primary uniqueness of succinic acid-1,4-13C2 lies in its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it an invaluable tool in research applications where understanding the detailed pathways and mechanisms is crucial .

Properties

IUPAC Name

(1,4-13C2)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-CQDYUVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437808
Record name Succinic acid-1,4-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79864-95-2
Record name Succinic acid-1,4-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79864-95-2
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